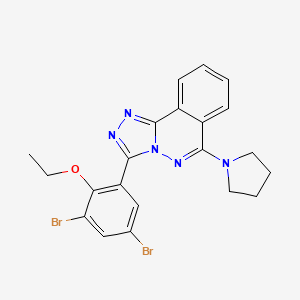

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is a complex organic compound that belongs to the class of triazolophthalazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazolophthalazine core, followed by the introduction of the dibromo-ethoxyphenyl and pyrrolidinyl groups. Common reagents and catalysts used in these reactions include brominating agents, ethoxylating agents, and pyrrolidine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that novel derivatives of 1,2,4-triazolo[3,4-a]phthalazine exhibit promising antimicrobial properties. For instance:

- Synthesis and Evaluation : A series of triazolo-phthalazine derivatives were synthesized and tested against various bacterial strains. Notably, certain derivatives showed strong inhibitory activity against Staphylococcus aureus and other pathogens. One particular derivative demonstrated broad-spectrum activity against both bacterial and fungal strains .

- Mechanism of Action : The antimicrobial efficacy is attributed to the ability of these compounds to disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for microbial growth.

Anticancer Potential

The anticancer properties of 1,2,4-triazolo[3,4-a]phthalazine derivatives have been extensively investigated:

- Cell Line Studies : In vitro studies revealed that specific derivatives exhibited potent cytotoxic effects against human cancer cell lines such as MGC-803, EC-9706, HeLa, and MCF-7. For example, one compound showed IC50 values ranging from 2.0 to 4.5 μM, indicating a strong potential for development as an anticancer agent .

- Mechanistic Insights : Flow cytometry analyses indicated that certain derivatives induce early apoptosis and cause cell cycle arrest at the G2/M phase in cancer cells. This suggests that these compounds could be effective in targeting cancer progression .

Other Therapeutic Applications

Beyond antimicrobial and anticancer applications, 1,2,4-triazolo[3,4-a]phthalazine derivatives have shown potential in other therapeutic areas:

- Cardiovascular Research : Some studies have evaluated these compounds for their positive inotropic effects on cardiac tissues. Derivatives bearing substituted benzylpiperazine moieties were found to enhance cardiac contractility in isolated heart preparations .

- Antidiabetic Effects : Research has indicated that specific triazolo-phthalazine derivatives possess antidiabetic properties. These compounds were tested using oral glucose tolerance tests in diabetic rat models and showed significant hypoglycemic effects compared to standard treatments .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. These may include:

Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.

Pathways Involved: Signaling pathways, metabolic pathways, or gene expression pathways affected by the compound.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazolo(3,4-a)phthalazine derivatives: Compounds with similar core structures but different substituents.

Dibromo-ethoxyphenyl derivatives: Compounds with similar dibromo-ethoxyphenyl groups but different core structures.

Pyrrolidinyl derivatives: Compounds with pyrrolidinyl groups attached to different core structures.

Uniqueness

1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is unique due to its specific combination of functional groups and structural features, which may confer distinct chemical properties and biological activities compared to similar compounds.

Biological Activity

1,2,4-Triazolo(3,4-a)phthalazine derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities. The compound 1,2,4-Triazolo(3,4-a)phthalazine, 3-(3,5-dibromo-2-ethoxyphenyl)-6-(1-pyrrolidinyl)- is particularly notable for its potential in medicinal chemistry. This article reviews its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a triazolo-phthalazine core with a dibromo-ethoxyphenyl substituent and a pyrrolidinyl group. This structural diversity contributes to its pharmacological properties.

Biological Activity Overview

-

Anticancer Activity

- Recent studies have demonstrated that derivatives of 1,2,4-triazolo[3,4-a]phthalazine exhibit significant anticancer effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against lung adenocarcinoma (GLC-82) and breast carcinoma (MCF-7) cell lines .

- A specific study reported that modifications to the phthalazine scaffold improve selectivity and potency against cancer cells. For example, certain derivatives achieved up to 100% inhibition at concentrations as low as 125 μM .

-

Antimicrobial Activity

- The compound has also been evaluated for its antimicrobial properties. Phthalazine derivatives have demonstrated efficacy against bacterial and fungal strains. Notably, some compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- The presence of sugar moieties in some derivatives enhanced their antibacterial activity significantly .

The biological activity of 1,2,4-triazolo(3,4-a)phthalazine derivatives can be attributed to several mechanisms:

- Enzyme Inhibition : Many phthalazine derivatives act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they have been shown to inhibit poly-[ADP-ribose] polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells .

- Potassium Channel Modulation : Some studies suggest that these compounds can modulate potassium channels, leading to apoptosis in cancer cells .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound:

Properties

CAS No. |

87540-17-8 |

|---|---|

Molecular Formula |

C21H19Br2N5O |

Molecular Weight |

517.2 g/mol |

IUPAC Name |

3-(3,5-dibromo-2-ethoxyphenyl)-6-pyrrolidin-1-yl-[1,2,4]triazolo[3,4-a]phthalazine |

InChI |

InChI=1S/C21H19Br2N5O/c1-2-29-18-16(11-13(22)12-17(18)23)20-25-24-19-14-7-3-4-8-15(14)21(26-28(19)20)27-9-5-6-10-27/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3 |

InChI Key |

QQDMAYFIAIIPLW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)Br)C2=NN=C3N2N=C(C4=CC=CC=C43)N5CCCC5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.